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molecular formula C11H8Cl2N2O B1399740 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine CAS No. 850250-73-6

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine

Cat. No. B1399740
M. Wt: 255.1 g/mol
InChI Key: MRZMXUOCLZBIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582645B2

Procedure details

Trichloropyrimidine (11.83 g, 64.49 mmol) was added to a solution of 3-methoxyphenylboronic acid (9.8 g, 64.49 mmol) in a solvent mixture of ethanol (30 mL), toluene (30 mL) and 2M aqueous sodium bicarbonate (96.7 mL) at rt. The resulting mixture was degassed under vacuum for several min before the flask was purged with nitrogen. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane adduct (2.4 g, 3.22 mmol) was added and the resulting mixture was heated for 3 h at 50° C. The cooled reaction mixture was filtered through a silica gel pad and the pad was washed with acetone. The filtrated was evaporated under reduced pressure. The crude material was purified by column chromatography eluting with a gradient of 0 to 45% ethyl acetate/hexanes to give 2,4-dichloro-6-(3-methoxy-phenyl)-pyrimidine as a white solid (14.4 g, 65.4%). MS ES 255 (M+H)+, calcd 255, RT=3.35 min.
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
96.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane
Quantity
2.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(O)C.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([Cl:9])[CH:2]=[C:7]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([O:11][CH3:10])[CH:17]=2)[N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.83 g
Type
reactant
Smiles
ClC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
9.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
96.7 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane
Quantity
2.4 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed under vacuum for several min before the flask
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a silica gel pad
WASH
Type
WASH
Details
the pad was washed with acetone
CUSTOM
Type
CUSTOM
Details
The filtrated was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0 to 45% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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